

# An In-depth Technical Guide to AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | AST5902 mesylate |           |
| Cat. No.:            | B14762663        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AST5902 is the primary and pharmacologically active metabolite of aflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Aflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which are critical drivers in the progression of non-small cell lung cancer (NSCLC). The metabolic conversion of aflutinib to AST5902 is a key aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the molecular characteristics, metabolic pathways, and experimental evaluation of **AST5902 mesylate**.

## **Physicochemical Properties of AST5902 Mesylate**

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of **AST5902 mesylate** are summarized in the table below. It is important to distinguish between the mesylate and trimesylate salt forms, as they possess different molecular weights.



| Property          | Value            |
|-------------------|------------------|
| Chemical Name     | AST5902 mesylate |
| Molecular Formula | C28H33F3N8O5S    |
| Molecular Weight  | 650.67 g/mol [1] |

## **Metabolic Pathway of Aflutinib to AST5902**

The biotransformation of aflutinib to its active metabolite, AST5902, is primarily mediated by the cytochrome P450 enzyme system in the liver.





Click to download full resolution via product page

Metabolic conversion of aflutinib to AST5902.

## **EGFR Signaling Pathway Inhibition**

AST5902, as an active metabolite of a third-generation EGFR TKI, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when constitutively activated by mutations, drives tumor cell proliferation, survival, and metastasis.





Click to download full resolution via product page

Inhibition of the EGFR signaling pathway by AST5902.



# Experimental Protocols In Vitro Metabolism of Aflutinib in Human Liver Microsomes (HLMs)

This protocol is adapted from studies investigating the CYP3A4-mediated metabolism of aflutinib.

Objective: To determine the metabolic profile of aflutinib and the formation of AST5902 in a human liver microsomal model.

#### Materials:

- Aflutinib
- Pooled Human Liver Microsomes (HLMs)
- 100 mM Phosphate-Buffered Saline (PBS), pH 7.4
- NADPH (reduced form)
- · Ice-cold acetonitrile
- UPLC-UV/Q-TOF MS system

#### Procedure:

- Thaw the HLMs on ice.
- Prepare a reaction mixture containing 3  $\mu$ M aflutinib and HLMs (0.5 mg protein/mL) in 100 mM PBS (pH 7.4) to a final volume of 100  $\mu$ L.
- Pre-incubate the mixture at 37°C for 3 minutes.
- Initiate the metabolic reaction by adding 1.0 mM NADPH.
- Incubate for 1 hour at 37°C.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.



- Perform all incubations in duplicate.
- Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify aflutinib and its metabolites, including AST5902.

## **CYP3A4 Enzyme Induction Assay in Human Hepatocytes**

This protocol is designed to evaluate the potential of a compound to induce the expression of CYP3A4.

Objective: To assess the CYP3A4 induction potential of aflutinib and AST5902 in cultured human hepatocytes.

#### Materials:

- Cryopreserved human hepatocytes
- · Collagen-coated 24-well plates
- · Hepatocyte culture medium
- Aflutinib and AST5902 stock solutions in DMSO
- Rifampin (positive control)
- 0.1% DMSO in culture medium (vehicle control)
- TRIzol reagent for RNA extraction
- · Reagents and equipment for qRT-PCR

#### Procedure:

- Seed hepatocytes at a density of 7 x 10^5 cells/mL in a collagen-coated 24-well plate.
- Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.



- Treat the hepatocytes with rifampin (10  $\mu$ M), various concentrations of aflutinib or AST5902 (e.g., 0.003 to 5  $\mu$ M), or vehicle control (0.1% DMSO) once daily for three consecutive days.
- After the treatment period, harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP3A4, using a housekeeping gene for normalization.
- Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the in vitro characterization of a drug candidate's metabolism and enzyme induction potential.



Click to download full resolution via product page

Workflow for in vitro metabolism and enzyme induction studies.

## **Quantitative Data**

## Pharmacokinetic Parameters of Aflutinib and AST5902

The pharmacokinetic profiles of aflutinib and its active metabolite AST5902 have been evaluated in clinical trials involving patients with advanced NSCLC. At steady state, the exposures to both aflutinib and AST5902 were found to be comparable.



| Dose of Aflutinib<br>(once daily)    | Analyte   | Cmax (ng/mL)                            | AUC (ng·h/mL)                         |
|--------------------------------------|-----------|-----------------------------------------|---------------------------------------|
| 80 mg                                | Aflutinib | 45.3                                    | -                                     |
| AST5902                              | 7.68      | -                                       |                                       |
| 40-240 mg (Dose-<br>expansion study) | Aflutinib | -                                       | Comparable to AST5902 at steady state |
| AST5902                              | -         | Comparable to Aflutinib at steady state |                                       |

Data from phase I/II clinical trials (NCT02973763, NCT03127449). Cmax values for the 80 mg dose are from a single-dose study.

## In Vitro Efficacy of EGFR TKIs

The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for various EGFR TKIs in NSCLC cell lines harboring different EGFR mutations. While specific IC50 values for AST5902 are not detailed in the provided search results, the data for other third-generation inhibitors like osimertinib offer a relevant benchmark.

| Cell Line | EGFR<br>Mutation | Erlotinib IC50<br>(nM) | Afatinib IC50<br>(nM) | Osimertinib<br>IC50 (nM)   |
|-----------|------------------|------------------------|-----------------------|----------------------------|
| PC-9      | Exon 19 deletion | 7                      | 0.8                   | Comparable to Erlotinib    |
| H3255     | L858R            | 12                     | 0.3                   | Comparable to<br>Erlotinib |

These values are indicative and can vary between experiments and laboratories.

## Conclusion



AST5902 mesylate is a critical active metabolite of the third-generation EGFR inhibitor aflutinib. Its formation via CYP3A4-mediated metabolism is a key determinant of the overall pharmacological activity of the parent drug. A thorough understanding of its physicochemical properties, metabolic pathway, and interaction with the EGFR signaling cascade is essential for the ongoing development and clinical application of aflutinib in the treatment of NSCLC. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to AST5902 Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762663#ast5902-mesylate-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com